molecular formula C8H8ClNS B12438709 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine

7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No.: B12438709
M. Wt: 185.67 g/mol
InChI Key: GNFFCUHBAUBJSM-UHFFFAOYSA-N
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Description

7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure This compound is part of the thiazine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives involves a one-pot, three-component reaction. This reaction typically includes 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction proceeds efficiently, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production methods for 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine are not extensively documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of eco-friendly catalysts, are often applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: The chlorine atom at the 7th position can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as positive allosteric modulators of AMPA receptors, enhancing synaptic transmission in the brain . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring

Biological Activity

7-Chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a member of the thiazine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique heterocyclic structure that contributes to its pharmacological potential. Research has indicated that derivatives of this compound exhibit various bioactivities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClN2SC_8H_8ClN_2S with a molecular weight of approximately 169.68 g/mol. The compound features a chloro substituent at the 7-position and a fused thiazine ring system that plays a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC8H8ClN2SC_8H_8ClN_2S
Molecular Weight169.68 g/mol
CAS Number113770-21-1
SolubilitySoluble in organic solvents
Melting PointNot available

Antimicrobial Activity

Research has shown that thiazine derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound demonstrated potent activity against various bacteria and fungi. Specifically, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with Minimum Inhibitory Concentration (MIC) values in the low micromolar range .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds derived from benzo[b][1,4]thiazines have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. In vitro studies demonstrated that these compounds could significantly reduce cell viability in breast cancer and leukemia cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazine derivatives have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Antidiabetic Activity

Recent investigations into the antidiabetic effects of thiazine derivatives revealed their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. The mechanism appears to involve modulation of glucose transporters and enhancement of pancreatic beta-cell function .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several thiazine derivatives against common pathogens. The results showed that this compound had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Properties
In a study focused on breast cancer cells (MCF-7), treatment with a thiazine derivative led to a 70% reduction in cell viability after 48 hours at a concentration of 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that this compound may act as an effective anticancer agent .

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFFCUHBAUBJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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